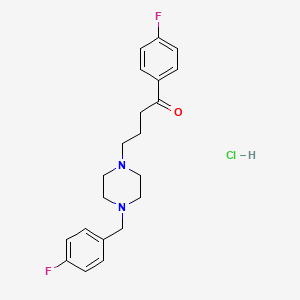
1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of fluorophenyl groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl groups.
Cyclization reactions: to form the piperazine ring.
Hydrochloride salt formation: to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvent selection: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its effects on biological systems, particularly its interactions with cellular receptors.
Medicine: Exploring its potential as a therapeutic agent for conditions affecting the central nervous system.
Industry: Utilizing its unique chemical properties in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion channels: Modulating the activity of ion channels to alter cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)methyl)-1-piperazinyl)-, hydrochloride
- 1-Butanone, 1-(4-bromophenyl)-4-(4-((4-bromophenyl)methyl)-1-piperazinyl)-, hydrochloride
Uniqueness
The unique aspect of 1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride lies in its fluorine atoms, which can significantly influence its pharmacological properties, such as:
- Increased metabolic stability : Fluorine atoms can make the compound more resistant to metabolic degradation.
- Enhanced binding affinity : Fluorine atoms can improve the compound’s ability to bind to its molecular targets.
Properties
CAS No. |
27310-92-5 |
|---|---|
Molecular Formula |
C21H25ClF2N2O |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24F2N2O.ClH/c22-19-7-3-17(4-8-19)16-25-14-12-24(13-15-25)11-1-2-21(26)18-5-9-20(23)10-6-18;/h3-10H,1-2,11-16H2;1H |
InChI Key |
OFZMDQWRZXHGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















